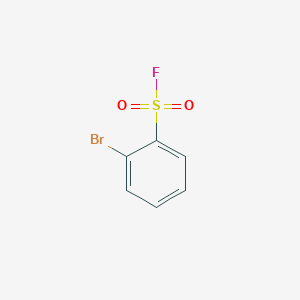

2-Bromobenzenesulfonyl fluoride

Description

Significance of Sulfonyl Fluoride (B91410) Scaffolds in Advanced Organic Synthesis

Sulfonyl fluoride scaffolds have become increasingly vital in advanced organic synthesis, largely due to their unique combination of stability and reactivity. nih.govnih.gov Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable resistance to hydrolysis and thermolysis, making them more robust for multi-step synthetic sequences. nih.gov This stability, however, is paired with a latent reactivity that can be controllably activated for specific transformations. nih.gov

The breakthrough of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Sharpless and coworkers in 2014, has cemented the importance of sulfonyl fluorides. nih.govresearchgate.netresearchgate.net SuFEx is recognized as a new generation of "click chemistry," a class of reactions known for their reliability, high yields, and simple, water-friendly conditions. researchgate.netsigmaaldrich.commonash.edu This has positioned sulfonyl fluorides as powerful electrophilic hubs for connecting molecular fragments in a predictable and efficient manner. sigmaaldrich.comresearchgate.net Their applications are widespread, spanning drug discovery, chemical biology, materials science, and the synthesis of agrochemicals and pharmaceuticals. researchgate.netresearchgate.netrsc.org The sulfonyl fluoride group can act as a versatile connector for assembling molecules, offering a complementary approach to traditional amide or phosphate (B84403) linkages. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie

Historical Context and Evolution of Research Pertaining to Aryl Sulfonyl Fluorides

The study of organic sulfur(VI) fluorides dates back to the early 20th century, with initial syntheses occurring in the 1920s and 1930s. nih.gov For many years, the primary method for creating aryl sulfonyl fluorides was the conversion of aryl sulfonyl chlorides using fluoride salts like potassium, sodium, or ammonium (B1175870) fluoride. nih.gov However, these early methods often suffered from limited yields. nih.gov A significant improvement came with the use of potassium fluoride in conjunction with 18-crown-6 (B118740) ether, which enhanced the fluoride ion's nucleophilicity and often resulted in quantitative yields for aryl sulfonyl fluorides. nih.gov

Despite their existence for nearly a century, the full potential of aryl sulfonyl fluorides was not broadly recognized until the advent of SuFEx chemistry in 2014. nih.govnih.gov This pivotal development sparked a surge in research, transforming the field. researchgate.net Scientists began to explore new, more efficient synthetic routes to access a diverse array of these compounds, bypassing the often unstable sulfonyl chloride intermediates. nih.govmdpi.com This renewed interest has led to the development of numerous modern synthetic methods and has expanded the application of aryl sulfonyl fluorides from being simple protease inhibitors, like phenylmethylsulfonyl fluoride (PMSF), to becoming indispensable tools in covalent drug design, chemical biology probes, and materials science. nih.govsigmaaldrich.comnih.govclaremont.edu

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLBPNVZAWKPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304725 | |

| Record name | 2-Bromobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-47-3 | |

| Record name | 2-Bromobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1373232-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromobenzenesulfonyl Fluoride and Analogues

Transition Metal-Catalyzed Synthetic Approaches

The use of transition metals as catalysts has revolutionized the synthesis of sulfonyl fluorides, enabling the formation of these compounds from readily available starting materials under relatively mild conditions. Copper, bismuth, and palladium complexes have proven particularly effective in catalyzing the formation of the sulfonyl fluoride (B91410) moiety.

Copper-Catalyzed Fluorosulfonylation Strategies

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of arenesulfonyl fluorides. One notable strategy involves the fluorosulfonylation of arenediazonium salts. This method utilizes an arenediazonium salt, derived from the corresponding aniline (B41778), as the starting material. The reaction is typically carried out in the presence of a copper catalyst, a sulfur dioxide surrogate such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and a fluoride source like potassium bifluoride (KHF₂). thieme-connect.comcas.cnnih.gov

The reaction proceeds through a radical mechanism initiated by the copper catalyst. This methodology is valued for its operational simplicity and the use of abundant starting materials. The electronic properties of the substituent on the aromatic ring of the arenediazonium salt can influence the reaction pathway. thieme-connect.com While a broad range of anilines can be used as precursors, specific data for the synthesis of 2-bromobenzenesulfonyl fluoride from 2-bromoaniline (B46623) via this method is not extensively detailed in the primary literature, though the general scope suggests its feasibility.

Bismuth-Catalyzed Synthesis from Boronic Acids

Bismuth-catalyzed synthesis represents another innovative approach to arenesulfonyl fluorides, starting from arylboronic acids. This method employs an organobismuth(III) catalyst, often supported by a bis-aryl sulfone ligand. The reaction involves the transmetalation of the aryl group from the boronic acid to the bismuth center, followed by the insertion of sulfur dioxide and subsequent oxidation to the sulfonyl fluoride.

This catalytic cycle is noteworthy for proceeding without a change in the oxidation state of the bismuth center. The protocol generally exhibits excellent functional group tolerance and provides high yields for a variety of aryl and heteroaryl boronic acids. While the synthesis of various substituted arenesulfonyl fluorides has been demonstrated, specific yield and detailed reaction conditions for 2-bromophenylboronic acid as a substrate are not explicitly reported in seminal papers on this methodology.

Palladium-Catalyzed Transformations

Palladium catalysis offers versatile pathways for the synthesis of sulfonyl fluorides from different precursors, including aryl bromides and aryl thianthrenium salts.

A one-pot synthesis from aryl bromides involves a palladium-catalyzed sulfonylation using a sulfur dioxide source like DABSO, followed by an in-situ fluorination of the resulting sulfinate intermediate with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). rsc.org This method is significant as it provides a general route for the sulfonylation of aryl bromides and demonstrates excellent functional group tolerance. rsc.org

Another palladium-catalyzed approach utilizes aryl thianthrenium salts as the starting material. These salts can be prepared from arenes and subsequently undergo fluorosulfonylation. The reaction employs a palladium catalyst, a reductant, a sulfur dioxide surrogate like sodium metabisulfite (B1197395) (Na₂S₂O₄), and a fluorine source such as NFSI. acs.org This strategy allows for the late-stage functionalization of complex molecules.

| Catalyst System | Precursor | Reagents | Key Features |

| PdCl₂(AmPhos)₂ / NFSI | Aryl Bromide | DABSO, Et₃N | One-pot procedure, good functional group tolerance. |

| Pd(OAc)₂ / Xantphos | Aryl Thianthrenium Salt | Na₂S₂O₄, NFSI | Mild reduction conditions, suitable for late-stage functionalization. |

Electrochemical Synthesis Protocols

Electrochemical methods provide a green and efficient alternative for the synthesis of sulfonyl fluorides, avoiding the need for chemical oxidants or reductants. tue.nlresearchgate.netacs.org A prominent electrochemical protocol involves the oxidative coupling of thiols with a fluoride source. tue.nlacs.org

In this approach, a thiol, such as 2-bromothiophenol (B30966), is subjected to anodic oxidation in the presence of a fluoride source, typically potassium fluoride (KF). The reaction is often carried out in a biphasic solvent system, such as acetonitrile (B52724) and aqueous acid, using graphite (B72142) or other suitable electrodes. The process is believed to proceed through the formation of a disulfide intermediate, which is then further oxidized and fluorinated to yield the sulfonyl fluoride. tue.nl This method is characterized by its mild reaction conditions and broad substrate scope, including halogenated thiophenols. acs.orgtue.nl The use of readily available and inexpensive starting materials and reagents makes this an attractive and environmentally benign synthetic route. tue.nlosaka-u.ac.jp

| Precursor | Electrode Material | Fluoride Source | Key Advantages |

| Thiophenols/Disulfides | Graphite (Anode), Iron (Cathode) | Potassium Fluoride (KF) | Mild conditions, avoids chemical oxidants, green methodology. tue.nlacs.org |

| Aryl Sulfonyl Hydrazides | Not specified | Et₃N·3HF | Good yields under constant current. rsc.org |

Direct Conversion from Precursors

The direct conversion of precursors like thiol derivatives to sulfonyl fluorides offers a streamlined synthetic pathway, often involving a one-pot procedure.

Synthesis from Thiol Derivatives via Oxidative Chlorination and Halogen Exchange

A practical and efficient one-pot method for synthesizing sulfonyl fluorides from thiols involves an initial oxidative chlorination followed by a halogen exchange reaction. thieme-connect.com In this process, a thiol is first treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), in the presence of a chlorinating agent like thionyl chloride (SOCl₂). This step generates the corresponding sulfonyl chloride intermediate. acs.org

Subsequently, without isolation, the sulfonyl chloride is subjected to a halogen exchange (halex) reaction with a fluoride source, such as potassium bifluoride (KHF₂), to afford the final sulfonyl fluoride product. thieme-connect.com This method is lauded for its operational simplicity, high efficiency, and the use of low-cost and readily available reagents. thieme-connect.com It is applicable to a wide range of thiol derivatives, including aryl, alkyl, and heteroaryl thiols. thieme-connect.com

| Thiol Precursor | Oxidizing/Chlorinating Agents | Fluorinating Agent | Yield |

| 4-Methylbenzenethiol | H₂O₂ / SOCl₂ | KHF₂ | 95% |

| 4-Chlorobenzenethiol | H₂O₂ / SOCl₂ | KHF₂ | 96% |

| 2-Naphthalenethiol | H₂O₂ / SOCl₂ | KHF₂ | 93% |

Table based on representative examples from a general methodology; specific yield for 2-bromothiophenol is not explicitly stated in the cited source.

Generation from Sulfonyl Hydrazides

The transformation of sulfonyl hydrazides into sulfonyl fluorides represents a notable advancement in synthetic chemistry. One innovative approach involves an electrochemical method. In this process, sulfonyl hydrazides react with triethylamine (B128534) trihydrofluoride (Et₃N·3HF) under electrochemical conditions to yield the corresponding sulfonyl fluorides. rsc.org This reaction is typically carried out at a constant current, and various sulfonyl fluorides have been successfully synthesized with good yields. rsc.org

The electrochemical synthesis is facilitated by the use of tetra-n-butylammonium iodide (n-Bu₄NI), which serves a dual role as both an electrolyte and a redox catalyst. Its function is to generate sulfonyl radical species from the starting sulfonyl hydrazides, which then proceed to react to form the final sulfonyl fluoride product. rsc.org This method is part of a broader effort to develop new synthetic pathways to sulfonyl fluorides from readily available sulfur(VI) compounds without the need for oxidation or reactive intermediates. nih.gov

While direct conversion to sulfonyl fluorides is a key focus, it is also relevant to note related transformations of sulfonyl hydrazides. For instance, a straightforward and rapid method has been developed for the synthesis of sulfonyl chlorides and bromides from sulfonyl hydrazides using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). These reactions are generally high-yielding, selective, and clean, providing a versatile route to various sulfonamides and sulfonates. nih.gov

Synthetic Routes to 2-Bromobenzenesulfonyl Chloride as a Key Intermediate

The synthesis of 2-bromobenzenesulfonyl chloride is a critical step in the preparation of this compound and its derivatives. Several effective methods have been established for its production.

A prominent method involves a diazotization reaction of 2-bromoaniline. google.com In this multi-step synthesis, 2-bromoaniline is first treated with sodium nitrite (B80452) in the presence of hydrochloric acid to form a diazonium salt. This intermediate is then stabilized as a ferric chloride or zinc chloride diazonium salt. google.com The subsequent reaction of this salt with a sulfur dioxide solution in the presence of a catalyst, such as cuprous chloride or cupric chloride, yields 2-bromobenzenesulfonyl chloride. google.comgoogle.com This process is advantageous due to its low cost, high product content, and suitability for industrial-scale production. google.com

Another variation of the diazotization approach utilizes sodium fluoroborate to generate a fluoboric acid diazonium salt intermediate from the aniline compound. google.com This intermediate is then converted to the final sulfonyl chloride product.

An alternative starting material for the synthesis of 2-bromobenzenesulfonyl chloride is 2-aminobenzenesulfonic acid. chemicalbook.com

The table below summarizes key aspects of a synthetic route starting from 2-bromoaniline.

| Starting Material | Reagents | Intermediate | Catalyst | Yield | Reference |

| 2-Bromoaniline | 1. HCl, NaNO₂ 2. FeCl₃ or ZnCl₂ 3. SO₂ | Ferric chloride or Zinc chloride diazonium salt | Cuprous chloride or Cupric chloride | 82.4% - 84.1% | google.com |

Detailed below are the specifics of the synthesis of 2-bromobenzenesulfonyl chloride, highlighting the reaction yields with different diazonium salt intermediates.

| Reactant | Diazonium Salt Stabilizer | Yield of 2-Bromobenzenesulfonyl Chloride | Reference |

| 2-Bromoaniline | Ferric trichloride | 82.4% | google.com |

| 2-Bromoaniline | Zinc chloride | 84.1% | google.com |

Synthesis and Manufacturing of 2 Bromobenzenesulfonyl Fluoride

Common Synthetic Routes and Methodologies

The synthesis of aryl sulfonyl fluorides, including the 2-bromo derivative, has evolved to include more efficient and versatile methods.

From Arylsulfonyl Chlorides : The most traditional method involves the halogen exchange (Halex) reaction of a corresponding arylsulfonyl chloride with a fluoride source. nih.govmdpi.com For instance, 2-bromobenzenesulfonyl chloride can be treated with potassium fluoride (often with a phase-transfer catalyst like 18-crown-6) or sulfuryl fluoride (SO₂F₂) to yield the desired sulfonyl fluoride. nih.govresearchgate.net

From Aryl Halides : Modern palladium-catalyzed methods allow for the direct synthesis from aryl bromides. A one-pot, two-step procedure involves the reaction of an aryl bromide (like 1,2-dibromobenzene) with a sulfur dioxide surrogate such as DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide)). mdpi.comresearchgate.net The resulting sulfinate salt is then treated in situ with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor to generate the aryl sulfonyl fluoride. nih.govmdpi.comresearchgate.net

From Aryl Thiols or Disulfides : Aryl thiols can be converted to sulfonyl fluorides through oxidative chlorination followed by fluoride exchange. nih.gov Alternatively, aryl disulfides can be directly converted using an excess of an oxidant and fluorine source like Selectfluor in a mixture of acetonitrile (B52724) and water. nih.govmdpi.com

From Sulfonic Acids : Sulfonic acids or their salts can be converted to sulfonyl fluorides using deoxyfluorinating agents. Reagents like thionyl fluoride (SOF₂) or Xtalfluor-E® have proven effective for this transformation, offering a direct route that avoids the isolation of sulfonyl chloride intermediates. nih.govrsc.org

Key Starting Materials and Reagents

The synthesis of 2-Bromobenzenesulfonyl fluoride relies on a specific set of precursors and reagents tailored to the chosen synthetic route.

| Starting Material/Reagent | Role | Synthetic Route |

| 2-Bromobenzenesulfonyl chloride | Direct Precursor | Halogen Exchange |

| Aryl Bromides (e.g., 1,2-dibromobenzene) | Bromine and Aryl Source | Palladium-Catalyzed Sulfonylation |

| 2-Bromothiophenol (B30966) | Precursor | Oxidation/Fluorination |

| 2-Bromobenzenesulfonic acid | Precursor | Deoxyfluorination |

| Potassium Fluoride (KF) | Fluoride Source | Halogen Exchange |

| **Sulfuryl Fluoride (SO₂F₂) ** | Fluoride Source | Halogen Exchange |

| DABSO | SO₂ Surrogate | From Aryl Halides |

| NFSI / Selectfluor | Electrophilic Fluorine Source | From Aryl Halides/Thiols |

| Thionyl Fluoride (SOF₂) / Xtalfluor-E® | Deoxyfluorinating Agent | From Sulfonic Acids |

| Palladium Catalyst | Catalyst | Cross-Coupling Reactions |

Applications of 2 Bromobenzenesulfonyl Fluoride in Chemical Synthesis

2-Bromobenzenesulfonyl fluoride (B91410) has emerged as a versatile reagent in various domains of chemical science, demonstrating significant utility in chemical biology, medicinal chemistry, and organic synthesis. Its unique reactivity, attributable to the presence of both a sulfonyl fluoride group and a bromine atom on the benzene (B151609) ring, allows for a range of chemical transformations. This article explores its specific applications in the rational design of covalent binders, late-stage functionalization of drug candidates, its role in click chemistry, and its catalytic uses in organic reactions.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-bromobenzenesulfonyl fluoride (B91410), ¹H, ¹⁹F, and ¹³C NMR are routinely used.

Proton NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In 2-bromobenzenesulfonyl fluoride, the four protons on the aromatic ring give rise to a complex multiplet pattern in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The chemical shifts are influenced by the electron-withdrawing effects of the sulfonyl fluoride and bromo groups. The ortho, meta, and para protons will have distinct chemical shifts, and their coupling to each other (ortho, meta, and para coupling) will result in a characteristic splitting pattern.

Table 1: Representative ¹H NMR Data for an Aromatic Sulfonyl Fluoride

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| Benzenesulfonyl fluoride | CD₂Cl₂ | 7.95 - 8.07 (m, 2H), 7.77 - 7.87 (m, 1H), 7.62 - 7.72 (m, 2H) |

| 2-Nitrobenzenesulfonyl fluoride | CDCl₃ | 8.27 (dd, J = 7.5, 1.5 Hz, 1H), 8.02 - 8.13 (m, 1H), 7.81 - 8.01 (m, 2H) |

Data is illustrative for related sulfonyl fluoride compounds. rsc.org

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique for analyzing fluorine-containing compounds. sigmaaldrich.com The chemical shift of the fluorine atom in the sulfonyl fluoride group is particularly sensitive to its electronic environment. For aryl sulfonyl fluorides, the ¹⁹F chemical shift typically appears in a specific region of the spectrum. The value for this compound is expected to be influenced by the electronic effects of the ortho-bromo substituent. In many cases, ¹⁹F NMR spectra are recorded with proton decoupling to simplify the spectrum to a singlet, though coupling to protons on the aromatic ring can be observed.

Table 2: Representative ¹⁹F NMR Data for Aromatic Sulfonyl Fluorides

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| Benzenesulfonyl fluoride | CD₂Cl₂ | 65.24 |

| 4-Nitrobenzenesulfonyl fluoride | CD₂Cl₂ | 65.47 |

| 2-Cyanobenzenesulfonyl fluoride | CD₂Cl₂ | 63.94 |

Data is illustrative for related sulfonyl fluoride compounds and referenced against CFCl₃. rsc.org

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, six distinct signals are expected for the six carbon atoms of the benzene (B151609) ring. The carbon atom attached to the bromine (C-Br) and the carbon atom attached to the sulfonyl fluoride group (C-SO₂F) will have characteristic chemical shifts. The C-F coupling can also be observed, which provides further structural confirmation. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents.

Table 3: Representative ¹³C NMR Data for an Aromatic Sulfonyl Fluoride

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 2-(Trifluoromethyl)benzenesulfonyl fluoride | CD₂Cl₂ | 136.5, 133.7, 133.2, 131.6 (d, J = 28.4 Hz), 129.6 (q, J = 5.5 Hz), 129.5 (q, J = 33.9 Hz), 122.6 (q, J = 274 Hz) |

| 4-Carbamoylbenzenesulfonyl fluoride | DMSO-d₆ | 166.0, 141.4, 133.5 (d, J = 23.8 Hz), 129.3 (2C), 128.6 (2C) |

Data is illustrative for related sulfonyl fluoride compounds. rsc.org

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. Commercial suppliers of this compound often use GC to assess the purity of the compound, with purities of 95% being reported. In a GC-MS analysis, the compound would first be separated from any impurities on a GC column, and then the eluted compound would be ionized and detected by the mass spectrometer. The resulting mass spectrum would show the molecular ion peak, which corresponds to the mass of the intact molecule, as well as fragment ions that provide structural information.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound (C₆H₄BrFO₂S), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass to the calculated theoretical mass.

Table 4: Calculated and Expected HRMS Data for this compound

| Molecular Formula | Adduct | Calculated m/z |

|---|---|---|

| C₆H₄BrFO₂S | [M+H]⁺ | 238.9175 |

| C₆H₄BrFO₂S | [M+Na]⁺ | 260.8995 |

| C₆H₄BrFO₂S | [M-H]⁻ | 236.9028 |

This table presents the theoretical exact masses for different adducts of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. Different functional groups absorb radiation at characteristic frequencies, measured in wavenumbers (cm⁻¹), providing a unique molecular fingerprint.

For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its key functional moieties: the sulfonyl fluoride (-SO₂F) group and the substituted benzene ring. While a specific, publicly available, peer-reviewed IR spectrum for this compound is not readily found in the searched literature, the characteristic absorption regions for its constituent functional groups are well-established.

The sulfonyl fluoride group is characterized by strong, distinct stretching vibrations. The asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the S=O bonds in sulfonyl halides typically appear in the regions of 1410-1380 cm⁻¹ and 1204-1177 cm⁻¹, respectively. The sulfur-fluorine (S-F) stretching vibration is also a key diagnostic feature, though its position can be more variable.

The presence of the brominated benzene ring will also give rise to several characteristic absorptions. These include aromatic C-H stretching vibrations, which are typically observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations that produce a series of peaks in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (ortho-disubstitution in this case) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹. The carbon-bromine (C-Br) stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹.

A hypothetical summary of the expected IR absorption bands for this compound is presented below:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Sulfonyl Fluoride (-SO₂F) | Asymmetric S=O Stretch | 1410 - 1380 |

| Symmetric S=O Stretch | 1204 - 1177 | |

| S-F Stretch | Variable | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1600 - 1450 | |

| C-H Out-of-Plane Bend | < 900 | |

| Carbon-Halogen | C-Br Stretch | 600 - 500 |

This table represents expected absorption ranges for the functional groups present in this compound based on established spectroscopic principles. Specific peak positions for the compound would require experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's chemical and physical properties.

For a compound like this compound, which is a solid at room temperature, single-crystal X-ray diffraction would yield a wealth of structural information. The resulting crystal structure would confirm the ortho-substitution pattern of the bromine atom and the sulfonyl fluoride group on the benzene ring. Furthermore, it would provide precise measurements of the covalent bond lengths, such as the C-S, S=O, S-F, and C-Br bonds, as well as the bond angles that define the geometry of the sulfonyl fluoride group and the planarity of the benzene ring.

In addition to the intramolecular details, X-ray crystallography would elucidate the intermolecular forces that govern the packing of the molecules in the crystal lattice. These can include dipole-dipole interactions, van der Waals forces, and potentially weaker halogen bonding interactions involving the bromine atom. Understanding the crystal packing is essential for rationalizing physical properties such as melting point and solubility.

Despite the significant insights that could be gained, a search of publicly available crystallographic databases did not yield any published crystal structure for this compound. The determination of its crystal structure would be a valuable contribution to the chemical literature, providing a definitive structural benchmark for this and related sulfonyl fluoride-containing compounds.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Mechanistic Pathway Elucidation

Density Functional Theory (DFT) has become a powerful tool for elucidating the complex reaction pathways of organic molecules. acs.org This computational quantum mechanical modeling method allows for the investigation of the electronic structure of molecules to determine their properties and reactivity. nih.gov For a compound like 2-bromobenzenesulfonyl fluoride (B91410), DFT calculations can map out the entire energy landscape of a proposed reaction, identifying transition states, intermediates, and the most energetically favorable mechanistic pathways.

In the context of reactions involving the sulfonyl fluoride group, such as the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, DFT is instrumental. acs.orgnih.gov Researchers can model potential mechanisms, such as direct nucleophilic substitution at the sulfur center or an elimination-addition pathway, to determine which is more likely. nih.gov For instance, studies on the sulfonylation of primary amines by aromatic sulfonyl fluorides have used DFT to compare different mechanistic possibilities and calculate the associated energy barriers. nih.gov These calculations can clarify whether a reaction proceeds through a concerted process or via a stepwise mechanism involving intermediates.

| Parameter | Description | Significance in Mechanistic Elucidation |

| Activation Energy (ΔE‡) | The minimum energy required to initiate a chemical reaction; the energy difference between reactants and the transition state. | Lower activation energy indicates a faster reaction rate. Comparing ΔE‡ values for different pathways helps identify the most probable mechanism. |

| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point on the reaction coordinate. | Provides a snapshot of the bond-breaking and bond-forming processes. Its structure can confirm the nature of the mechanism (e.g., concerted vs. stepwise). |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Determines if a reaction is exothermic (releases heat, favorable) or endothermic (absorbs heat, less favorable). |

| Intermediate Structures | Stable or semi-stable species formed during a multi-step reaction. | The presence and stability of intermediates are key indicators of a stepwise reaction mechanism. |

This table outlines the typical parameters calculated in a DFT study to elucidate a reaction mechanism. The values are specific to the reaction being studied.

Kinetic Isotope Effect (KIE) Measurements and Computational Correlations

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms by determining the change in reaction rate upon isotopic substitution. princeton.edu It is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH). princeton.edu By measuring KIEs for atoms involved in bond-breaking or bond-forming steps, chemists can gain detailed information about the rate-determining step (RDS) and the structure of the transition state. princeton.edu

For 2-bromobenzenesulfonyl fluoride, KIE studies could involve isotopic substitution at several positions, including carbon (¹³C for ¹²C), sulfur (³⁴S for ³²S), oxygen (¹⁸O for ¹⁶O), or hydrogen (²H for ¹H) on the aromatic ring. A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken in the RDS. princeton.edu Secondary KIEs provide information about changes in hybridization or the steric environment at the isotopic center in the transition state. princeton.edu

A unique aspect of studying sulfonyl fluorides is the isotopic nature of fluorine. Fluorine has only one naturally occurring, stable isotope (¹⁹F). However, KIE studies are still possible by using the short-lived radionuclide ¹⁸F. researchgate.net The measurement of a fluorine KIE (k¹⁸F/k¹⁹F) can provide direct evidence of S-F bond cleavage in the transition state.

The true power of KIEs is realized when experimental measurements are correlated with computational modeling. researchgate.net DFT calculations can predict theoretical KIE values for a proposed transition state structure. By comparing the experimentally measured KIEs with the computationally predicted values for various possible transition states, researchers can identify the structure that best fits the experimental data. This combined approach has been successfully used to characterize the transition states for reactions such as the hydrolysis of glycosyl fluorides. researchgate.net

| Isotopic Pair | Typical KIE Value Range | Interpretation of a Significant Primary KIE |

| ¹H / ²H (Deuterium) | 2 - 7 | C-H bond is broken in the rate-determining step. |

| ¹²C / ¹³C | 1.02 - 1.05 | C-C or C-X bond is broken in the rate-determining step. |

| ¹⁶O / ¹⁸O | ~1.04 | S-O bond is involved in the rate-determining step (e.g., as a leaving group or in nucleophilic attack). |

| ³²S / ³⁴S | ~1.07 | S-F or S-C bond is broken in the rate-determining step. |

| ¹⁸F / ¹⁹F | ~1.0 (requires radionuclide) | S-F bond cleavage is involved in the rate-determining step. |

This table presents typical ranges for kinetic isotope effects. The observation of a value in this range suggests that the bond to the isotopically substituted atom is undergoing significant changes in the rate-determining step of the reaction.

Molecular Modeling and Docking Studies for Biological Interactions

The sulfonyl fluoride moiety is recognized as a privileged "warhead" in chemical biology and drug design. rsc.orgresearchgate.net It can act as a covalent modifier of proteins by reacting with nucleophilic amino acid residues. rsc.orgnih.gov Unlike more reactive sulfonyl chlorides, aryl sulfonyl fluorides exhibit a balance of stability in aqueous environments and reactivity toward specific biological nucleophiles, making them ideal for developing targeted covalent inhibitors. nih.govmdpi.com Molecular modeling and docking studies are essential for understanding and predicting these interactions.

Sulfonyl fluorides are known to form stable covalent bonds with the side chains of several amino acids, including serine, lysine, tyrosine, and histidine. acs.orgrsc.org This versatility allows them to target a broader range of proteins than warheads that are specific only to cysteine. acs.org For example, sulfonyl fluoride derivatives have been developed as potent and irreversible inhibitors of enzymes like fatty acid amide hydrolase (FAAH), where they react with a catalytic serine residue. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.gov In the case of this compound or its derivatives, docking simulations can place the molecule into the active site of a target enzyme. These simulations help identify key non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom—that stabilize the initial binding pose. The model can then be used to assess whether the sulfonyl fluoride group is positioned correctly to react with a nearby nucleophilic residue, leading to covalent modification.

Beyond docking, more advanced computational methods like Hirshfeld surface analysis can be used to investigate the full range of intermolecular interactions. nih.govfgcu.edu Studies on similar aromatic sulfonyl fluorides have used this method to characterize subtle interactions, such as those between the fluorine atom and π-systems (F⋯π interactions), which can contribute to binding affinity and specificity. nih.govfgcu.edu These computational insights are critical for the rational design of selective and potent sulfonyl fluoride-based probes and therapeutic agents.

| Target Amino Acid Residue | Nucleophilic Group | Resulting Covalent Linkage | Key Non-Covalent Interactions for Binding |

| Serine (Ser) | Hydroxyl (-OH) | Sulfonate Ester | Hydrogen Bonding, Hydrophobic Interactions |

| Lysine (Lys) | Amine (-NH₂) | Sulfonamide | Ionic Interactions, Hydrogen Bonding |

| Tyrosine (Tyr) | Phenol (-OH) | Sulfonate Ester | π-stacking, Hydrogen Bonding |

| Histidine (His) | Imidazole | Sulfonyl-imidazole | Hydrogen Bonding, π-stacking |

This table summarizes the primary amino acid residues targeted by the sulfonyl fluoride warhead and the types of interactions that facilitate the binding and covalent reaction.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Methodologies

The synthesis of sulfonyl fluorides, including 2-bromobenzenesulfonyl fluoride (B91410), has traditionally relied on methods that can involve harsh reagents and generate significant waste. The future of its production is intrinsically linked to the principles of green chemistry, focusing on safer, more efficient, and environmentally benign processes.

Recent advancements have demonstrated promising alternatives to conventional methods. sciencedaily.comeurekalert.org A notable development is the synthesis of sulfonyl fluorides from easily accessible materials like thiols and disulfides. eurekalert.org One such innovative process involves the reaction of thiols or disulfides with SHC5® and potassium fluoride (KF). sciencedaily.comeurekalert.org This method is lauded as a green synthetic process because it produces only non-toxic sodium and potassium salts as by-products, thereby minimizing environmental impact. sciencedaily.comeurekalert.org This approach is not only environmentally friendly but also allows for the tailor-made synthesis of a wide range of sulfonyl fluorides, including those with aromatic and heterocyclic groups. eurekalert.org The simplicity of the protocol suggests it is scalable, cost-effective, and safer for large-scale industrial production. sciencedaily.com

Another avenue for green synthesis involves the direct conversion of sulfonic acids and their salts into sulfonyl fluorides. rsc.org Researchers have developed two complementary strategies for this transformation. rsc.org One method utilizes thionyl fluoride to convert sulfonic acid sodium salts into sulfonyl fluorides with high yields (90–99%) within an hour. rsc.org A second, complementary approach employs the bench-stable solid Xtalfluor-E® for the deoxyfluorination of sulfonic acids, accommodating both aryl and alkyl sulfonic acids and their salts under milder conditions. rsc.org Furthermore, the oxyhalogenation of thiols and disulfides using oxone-KX (where X is Cl or Br) in water presents a simple and rapid method for producing the related sulfonyl chlorides and bromides, which are precursors to sulfonyl fluorides. rsc.org A Chinese patent describes an improved, high-yield, and environmentally friendly diazotization route for preparing 2-bromobenzenesulfonyl chloride, a direct precursor, which is noted for being low-cost and suitable for industrial production with less waste. google.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The sulfonyl fluoride moiety is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction. sciencedaily.comeurekalert.orgsigmaaldrich.com Click chemistry is characterized by reactions that are high in yield, highly selective, and rapid, making it invaluable across synthesis, materials science, and pharmaceutical development. eurekalert.org The 2-bromobenzenesulfonyl fluoride, with its reactive sulfonyl fluoride group, can be used as a connector to assemble small molecules linked by -SO2- groups to proteins or nucleic acids. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This offers a complementary approach to traditional amide or phosphate (B84403) linkers. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

The bromine atom on the benzene (B151609) ring of this compound provides a valuable handle for further, unprecedented transformations. This functional group can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage functionalization of the molecule. This dual reactivity—the SuFEx capability of the sulfonyl fluoride and the cross-coupling potential of the aryl bromide—opens up pathways to novel molecular architectures and complex scaffolds that were previously difficult to access. Future research will likely focus on leveraging this orthogonal reactivity to build diverse molecular libraries for high-throughput screening and to construct intricate molecular probes and drug candidates.

Expanding the Scope in Targeted Covalent Therapeutics and Diagnostics

There has been a significant resurgence in the discovery of targeted covalent inhibitors (TCIs), which form a stable bond with their biological target, leading to improved potency and a prolonged duration of action. wuxiapptec.commdpi.com Sulfonyl fluorides, such as this compound, are considered privileged "warheads" in this domain. rsc.org They possess a favorable balance of aqueous stability and reactivity, enabling them to form covalent bonds with specific amino acid residues within a protein's binding site. rsc.org

Historically, covalent drug discovery has focused heavily on targeting cysteine residues. nih.gov However, the use of SuFEx chemistry is helping to expand the druggable proteome by targeting other nucleophilic amino acids that are often present in protein binding sites where cysteine is absent. nih.gov Recent advances have enabled the development of covalent probes that can site-selectively engage tyrosine, lysine, histidine, serine, and threonine residues. rsc.orgnih.gov For instance, phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are well-known inhibitors that react with active site serines in proteases. rsc.org More recent studies have identified aryl-fluoro sulfates and benzyl-sulfonyl fluorides as effective agents for targeting lysine, tyrosine, and histidine residues. nih.gov

The development of TCIs allows for highly selective therapeutic outcomes, potentially at lower doses, which can improve patient compliance and reduce the risk of drug resistance. wuxiapptec.com The future in this area involves the rational design of sulfonyl fluoride-containing molecules, like derivatives of this compound, to create highly selective covalent inhibitors and diagnostic tools. nih.gov These efforts are expected to move from early-stage chemical probes to transformative covalent drug candidates that will likely enter clinical trials in the coming years. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry, capable of predicting reaction outcomes, planning synthetic routes, and accelerating the discovery of new molecules. nih.govacs.org The synthesis and application of sulfonyl fluorides are areas where these computational approaches are already making a significant impact.

One key application is in navigating complex reaction landscapes. princeton.eduucla.edunih.gov For example, in the deoxyfluorination of alcohols using sulfonyl fluorides, different combinations of reagents and bases are needed to achieve high yields for various substrates. ucla.edu Researchers have successfully used a random forest ML algorithm, trained on high-throughput experimentation (HTE) data, to predict high-yielding conditions for new, untested substrates. ucla.edu This demonstrates the power of ML to map intricate reaction spaces and guide experimental design, saving time and resources. princeton.eduucla.edu

ML models are also being developed for yield prediction in chemical reactions. arxiv.org By representing chemical reactions as a form of language, natural language processing models can be fine-tuned to predict reaction yields, even with sparse and imbalanced datasets. arxiv.org As more reaction data is collected and used to train these models, their predictive power becomes more robust. nih.gov The integration of AI and ML into automated synthesis platforms, guided by data-driven algorithms, represents the future of chemical synthesis. nih.govacs.org This synergy will be crucial for optimizing the synthesis of complex molecules like derivatives of this compound and for rapidly screening virtual libraries of such compounds to identify promising candidates for therapeutic and diagnostic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-bromobenzenesulfonyl fluoride, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via halogenation or sulfonylation of benzenesulfonyl precursors. For example, 2-bromobenzenesulfonyl chloride (CAS 2905-25-1) can be prepared from 2-bromoaniline or 2-bromophenylboronic acid, achieving yields of 79–80% under controlled chlorination conditions. Reaction parameters such as temperature (e.g., 0–5°C for exothermic steps), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of reagents (e.g., SOCl₂) critically affect yield .

- Optimization : Systematic variation of catalysts (e.g., PdCl₂) and ligands (e.g., dppb) in palladium-catalyzed reactions can enhance efficiency .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Mitigation : The compound may decompose under heat to release toxic gases (e.g., HBr, SOₓ). Mandatory PPE includes nitrile gloves, chemical-resistant lab coats, and safety goggles. Work should be conducted in a fume hood with emergency eyewash stations accessible. Storage requires airtight containers in dry, cool environments away from incompatible substances (e.g., strong bases) .

- Emergency Procedures : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and administer oxygen if needed. Spills should be contained using absorbent materials and neutralized with sodium bicarbonate .

Advanced Research Questions

Q. How can palladium-catalyzed desulfitative arylations using this compound be optimized for higher yields?

- Mechanistic Insights : In Pd-catalyzed reactions, the compound acts as an arylating agent. For instance, coupling with pyrroles yields diarylated products (52–79% yields). Key factors include:

- Catalyst System : PdCl(C₃H₅)(dppb) with PivOK as a base improves turnover.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Stoichiometry : Using 2.5 equivalents of the sulfonyl fluoride ensures complete conversion in multi-step reactions .

- Data-Driven Adjustments : Monitor reaction progress via TLC or GC-MS to identify intermediate bottlenecks.

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Structural Elucidation :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ at m/z 255.51).

- X-Ray Crystallography : Resolves stereoelectronic effects of the sulfonyl fluoride group in solid-state structures .

Q. How should researchers reconcile contradictory data in reported reaction yields involving this compound?

- Root-Cause Analysis : Discrepancies (e.g., 52% vs. 79% yields in diarylation) may arise from:

- Catalyst Loading : Lower Pd concentrations (<1 mol%) reduce efficiency.

- Oxygen Sensitivity : Air-sensitive intermediates require inert atmospheres (N₂/Ar).

- Substrate Purity : Trace moisture in reagents hydrolyzes sulfonyl fluorides, necessitating rigorous drying .

- Validation Strategies : Reproduce reactions under standardized conditions (e.g., anhydrous solvents, controlled atmosphere) and cross-validate with independent methods (e.g., kinetic studies).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.